Cyclic N-Acetyl-D-mannosamine

Analytical Chemistry Reference Standards Quality Control

Cyclic N-Acetyl-D-mannosamine (Cyclic ManNAc) is the endogenous, non-toxic precursor for all mammalian sialic acids, serving as the essential physiological control for experiments employing synthetic ManNAc analogs. • Establishes baseline, non-cytotoxic substrate flux-unlike synthetic analogs (e.g., Ac4ManNAc) that can increase flux up to 900-fold while inducing apoptosis in sensitive cell lines. • Crosses the blood-brain barrier; elevates CNS sialylation following systemic administration, unlike most synthetic analogs. • Supplied at ≥98% purity (HPLC) for use as an analytical reference standard in LC-MS and enzymatic sialic acid quantification assays.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 7772-94-3
Cat. No. B116409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic N-Acetyl-D-mannosamine
CAS7772-94-3
Synonyms2-acetamido-2-deoxy-D-mannose
D-mannose, 2-(acetylamino)-2-deoxy-
N-acetyl-D-mannosamine
N-acetylmannosamine
N-acetylmannosamine, (D)-isomer
N-acetylmannosamine, (L)-isome
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1
InChIKeyOVRNDRQMDRJTHS-OZRXBMAMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclic N-Acetyl-D-mannosamine: Endogenous Precursor & Reference Standard


Cyclic N-Acetyl-D-mannosamine (CAS 7772-94-3, Cyclic ManNAc) is the endogenous, cyclic pyranose form of the hexosamine monosaccharide N-acetyl-D-mannosamine . It serves as the obligate, physiological precursor in the de novo biosynthesis of all sialic acids in mammalian systems, a pathway critical for glycoprotein and glycolipid sialylation [1]. As a foundational metabolite, it is distinguished from its synthetic, often peracetylated, analogs by its native occurrence and its role as the natural substrate for the UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE), the rate-limiting gatekeeper enzyme of sialic acid production [2]. This compound is routinely supplied as a high-purity analytical standard and research reagent, validated for use in metabolic studies and as a reference material for quantitative assays.

Cyclic N-Acetyl-D-mannosamine: Why Generic Substitution Fails


Generic substitution of ManNAc with other in-class analogs or alternative sialic acid precursors is not feasible due to fundamental differences in metabolic flux, enzyme specificity, and biological function. Unlike synthetic peracetylated ManNAc analogs (e.g., Ac4ManNAc), which can increase sialic acid production by up to 900-fold but simultaneously trigger dose-limiting apoptosis in sensitive cell lines, the endogenous Cyclic ManNAc provides a baseline, non-toxic substrate flux that is essential for establishing physiological controls and avoiding off-target cytotoxic effects [1]. Furthermore, the UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE) exhibits stringent substrate specificity; C-3 modified analogs (e.g., 3-O-Methyl-ManNAc) act as potent GNE inhibitors, reducing cell surface sialylation by up to 80% rather than supporting biosynthesis [2]. The N-acyl chain length and chemical nature of ManNAc analogs also dictate their downstream incorporation into sialoglycans and their ability to modulate cell adhesion and signaling pathways, with even single methylene group extensions (e.g., ManNProp) inducing divergent proliferative responses compared to the native compound [3]. These stark functional divergences render unvalidated, non-identical compounds unreliable for replicating or advancing studies founded on the native Cyclic ManNAc metabolite.

Cyclic N-Acetyl-D-mannosamine vs. Key Analogs


Analytical Purity and Consistency vs. Monohydrate

Cyclic N-Acetyl-D-mannosamine (7772-94-3) is available at significantly higher certified purity levels compared to the more common N-Acetyl-D-mannosamine monohydrate (CAS 676347-48-1), which is often supplied at lower grades. This product is standardized as an analytical reference material with a purity of ≥99.72% (HPLC), whereas the monohydrate form is typically certified at ≥95.0% or ≥98.0% . This 1.7-4.7 percentage point increase in purity is critical for ensuring the accuracy of quantitative assays and for minimizing the impact of unknown impurities in metabolic tracing experiments .

Analytical Chemistry Reference Standards Quality Control Glycoscience

Solubility vs. Peracetylated Analogs

Cyclic N-Acetyl-D-mannosamine exhibits superior aqueous solubility (up to 100 mg/mL in water with sonication/warming) compared to many non-natural, peracetylated ManNAc analogs such as Ac4ManNAc, which are highly hydrophobic and require dissolution in organic solvents like DMSO for in vitro studies or complex, multi-component vehicles for in vivo administration . For example, while Cyclic ManNAc can achieve concentrations of ~452 mM in aqueous buffer, peracetylated derivatives typically require ≥10% DMSO or specialized solubilizing agents, which can introduce confounding variables in cell-based assays and present translational barriers for in vivo pharmacology [1].

Biopharmaceutical Formulation In Vivo Dosing Cell Culture Drug Development

Metabolic Flux: Substrate vs. Inhibitor

Cyclic N-Acetyl-D-mannosamine is the native substrate for the GNE kinase, supporting physiological sialic acid production, whereas the C-3 modified analog, peracetylated 2-acetylamino-2-deoxy-3-O-methyl-D-mannose, functions as a potent, high-specificity inhibitor of the same enzyme [1]. This inhibitor reduces cell surface sialylation by up to 80% in Jurkat cells in a dose-dependent manner, as quantified by flow cytometry, and achieves this by directly binding to and inhibiting the human ManNAc kinase domain [2]. Conversely, Cyclic ManNAc supplementation increases sialylation across multiple tissues in vivo without inducing the apoptotic pathways triggered by many synthetic analogs [3].

Metabolic Engineering Glycosylation Sialic Acid Biology Enzyme Inhibition

Ion Channel Rescue Specificity

Cyclic N-Acetyl-D-mannosamine supplementation demonstrates a specific and targeted functional rescue of certain mutant cardiac sodium channels (NaV1.5) associated with Brugada Syndrome, without affecting wild-type channel function or unrelated calcium channels (CaV3.2) [1]. In contrast, many synthetic ManNAc analogs are designed for broad metabolic glycoengineering, leading to widespread and often non-specific alterations in the entire cell surface sialoglycome, which can confound functional assays and induce unintended biological effects [2]. The study showed that ManNAc effectively restored sodium currents in mutants with intracellular and extracellular loop mutations (e.g., p.A344S, p.K1479A) but not in a pore-structure mutant (p.G1406R), indicating a specific effect on channel trafficking rather than broad glycosylation.

Cardiac Electrophysiology Ion Channel Biology Post-Translational Modification Therapeutic Development

CNS Sialylation vs. Synthetic Analogs

In vivo administration of Cyclic N-Acetyl-D-mannosamine in C57BL/6 mice (1,000 mg/kg, i.p., twice daily for 13 days) results in a robust and broad increase in sialylation across multiple peripheral tissues, including kidney, liver, blood cells, muscle, heart, lung, and spleen, as well as the brain and spinal cord [1]. This contrasts with the biodistribution of many ManNAc analogs, which readily engineer sialoglycans in peripheral tissues but show no effect in the brain without specialized delivery strategies (e.g., carbohydrate-neuroactive hybrid molecules) due to blood-brain barrier (BBB) impermeability [2]. The ability of the native Cyclic ManNAc to increase sialylation in the central nervous system (CNS) without requiring a novel delivery system represents a unique and quantifiable advantage.

Pharmacokinetics In Vivo Pharmacology Neurobiology Tissue Distribution

Cyclic N-Acetyl-D-mannosamine: Application Scenarios


Sialic Acid Assay Calibration

Procurement of Cyclic N-Acetyl-D-mannosamine at ≥99.72% purity is essential for use as an analytical reference standard in HPLC, LC-MS, and enzymatic assays for sialic acid quantification . The high purity, which exceeds that of standard monohydrate forms by up to 4.7 absolute percentage points, ensures calibration curve linearity and accuracy, minimizing interference from impurities that could skew quantification of sialic acid in biological samples .

Physiological Control for Glycoengineering

As the native, non-toxic substrate for the sialic acid pathway, Cyclic ManNAc should be selected as the essential physiological control in all experiments employing synthetic ManNAc analogs (e.g., Ac4ManNAc, ManNProp) . This is critical because synthetic analogs can increase metabolic flux by up to 900-fold while also inducing apoptosis, whereas Cyclic ManNAc establishes the baseline for non-cytotoxic substrate flux, enabling researchers to decouple glycoengineering effects from apoptotic stress responses .

CNS Sialylation and GNE Myopathy

Cyclic N-Acetyl-D-mannosamine is the preferred compound for systemic in vivo studies aimed at increasing sialylation in the central nervous system (CNS) . Unlike most synthetic analogs, which do not cross the blood-brain barrier in sufficient quantities to affect brain sialylation, Cyclic ManNAc has been shown to increase sialylation in the brain and spinal cord following intraperitoneal administration, making it a critical tool for studying neurological aspects of hyposialylation disorders like GNE myopathy .

Channel Glycosylation Mechanistic Studies

For electrophysiology and cell biology studies investigating how sialylation modulates the function of specific membrane proteins (e.g., ion channels), Cyclic ManNAc offers a precise, non-pleiotropic tool . Evidence shows it can restore function to specific NaV1.5 mutants without altering wild-type channels or unrelated proteins, enabling a focused investigation of sialic acid's role in protein trafficking and function without the confounding global changes in the sialoglycome induced by broad-spectrum synthetic analogs .

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